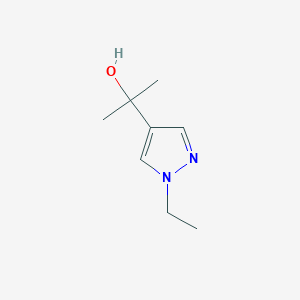

2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C8H14N2O |

|---|---|

分子量 |

154.21 g/mol |

IUPAC 名称 |

2-(1-ethylpyrazol-4-yl)propan-2-ol |

InChI |

InChI=1S/C8H14N2O/c1-4-10-6-7(5-9-10)8(2,3)11/h5-6,11H,4H2,1-3H3 |

InChI 键 |

ZQCHGNNBIFNRIF-UHFFFAOYSA-N |

规范 SMILES |

CCN1C=C(C=N1)C(C)(C)O |

产品来源 |

United States |

Deoxygenative Cross Coupling:

A powerful method for derivatizing tertiary alcohols is deoxygenative cross-coupling, for example, a Suzuki-Miyaura arylation. Mechanistic studies on similar transformations suggest a pathway involving the activation of the C-O bond. researchgate.net

Activation of the Alcohol: The tertiary alcohol can be activated by a Lewis acid in combination with an organosilane. This promotes the heterolytic cleavage of the C-O bond.

Formation of a Carbocation Intermediate: The cleavage follows an Sₙ1-like pathway, leading to the formation of a tertiary carbocation stabilized by the adjacent pyrazole (B372694) ring. The pyrazole ring can participate in stabilizing the positive charge through its π-system.

Transmetalation and Reductive Elimination: This carbocation intermediate can then engage in a catalytic cycle with a transition metal catalyst (e.g., Nickel). The cycle involves transmetalation with a boronic ester and subsequent reductive elimination to form a new carbon-carbon bond, yielding a quaternary carbon center.

Conversion to Vicinal Halohydrins:

Another potential derivatization is the direct halogenation of the tertiary alcohol to form a vicinal halohydrin, provided there are adjacent protons. However, for 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol, this would require reaction at the pyrazole (B372694) ring, which is unlikely under typical halohydrin formation conditions. A more plausible reaction would involve the hydroxyl group itself.

Esterification and Etherification:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

Advanced ¹H, ¹³C, and ¹⁵N NMR Techniques for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The ethyl group attached to the pyrazole (B372694) nitrogen would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The two methyl groups of the propan-2-ol moiety are chemically equivalent and would therefore appear as a single sharp singlet. The hydroxyl proton would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The pyrazole ring protons at positions 3 and 5 would appear as distinct singlets in the aromatic region of the spectrum.

The ¹³C NMR spectrum would provide complementary information, with a unique signal for each carbon atom in a different chemical environment. The carbon atoms of the ethyl group, the propan-2-ol side chain, and the pyrazole ring would all resonate at characteristic chemical shifts. The quaternary carbon of the propan-2-ol group, bonded to the hydroxyl group, would be readily identifiable.

While ¹⁵N NMR is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole ring. The two nitrogen atoms would exhibit distinct chemical shifts, reflecting their different bonding environments (a pyrrole-like nitrogen and a pyridine-like nitrogen).

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3, H-5 | 7.5 - 8.0 | s |

| N-CH₂CH₃ | 4.0 - 4.2 | q |

| C(CH₃)₂OH | 1.5 - 1.7 | s |

| N-CH₂CH₃ | 1.3 - 1.5 | t |

| C(CH₃)₂OH | s (broad) | s |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrazole C-3, C-5 | 130 - 140 |

| Pyrazole C-4 | 115 - 125 |

| C(CH₃)₂OH | 68 - 72 |

| N-CH₂CH₃ | 45 - 50 |

| C(CH₃)₂OH | 28 - 32 |

| N-CH₂CH₃ | 14 - 16 |

2D NMR Experiments (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. The most prominent correlation would be between the methylene and methyl protons of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the through-space relationship between the protons of the ethyl group and the pyrazole ring, for example.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable structural information for materials in the solid phase, including crystalline and amorphous forms. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments would be particularly informative. These techniques can reveal details about the local environment of the carbon and nitrogen atoms in the solid state, which can differ from the solution state due to crystal packing effects. acs.org Furthermore, ssNMR can be used to study polymorphism, identifying different crystalline forms of the compound that may exhibit distinct physical properties.

X-ray Crystallography and Single Crystal Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information about its molecular geometry and intermolecular interactions.

Determination of Molecular Geometry and Bond Parameters

X-ray diffraction analysis would yield precise measurements of bond lengths, bond angles, and torsion angles. The pyrazole ring is expected to be planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths within the ring would reflect its aromatic character. The geometry of the ethyl and propan-2-ol substituents, including the C-C and C-O bond lengths and the tetrahedral arrangement around the sp³ hybridized carbons, would also be accurately determined.

Predicted Bond Lengths and Angles

| Bond/Angle | Predicted Value |

| N-N (pyrazole) | ~1.35 Å |

| N-C (pyrazole) | ~1.33 - 1.38 Å |

| C-C (pyrazole) | ~1.36 - 1.42 Å |

| C-O (alcohol) | ~1.43 Å |

| N-C-C (ethyl) | ~109.5° |

| C-C-O (propan-2-ol) | ~109.5° |

Intermolecular Interactions and Crystal Packing Motifs

The presence of a hydroxyl group in this compound makes it a prime candidate for forming hydrogen bonds in the solid state. The hydroxyl group can act as a hydrogen bond donor, while the pyridine-like nitrogen atom of the pyrazole ring can act as a hydrogen bond acceptor. This could lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex networks. nih.govresearchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. To date, no specific studies on the polymorphic behavior of this compound have been reported. Such a study would typically involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Similarly, there is no available research on the co-crystallization of this compound. Co-crystallization involves forming a crystalline structure containing two or more different molecules in a stoichiometric ratio. This technique is often employed to modify the physicochemical properties of a compound. A co-crystallization study would involve screening a range of co-formers with complementary functional groups that could interact with the pyrazole ring or the tertiary alcohol of the target molecule through hydrogen bonding or other non-covalent interactions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Elucidation of Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound (molecular formula C₉H₁₆N₂O), the theoretical exact mass can be calculated. This experimental determination would be the first step in its comprehensive mass spectrometric characterization.

Table 1: Theoretical Exact Mass for Isotopologues of this compound

| Isotopologue Formula | Exact Mass (Da) |

|---|---|

| C₉H₁₆N₂O | 168.1263 |

| ¹³CC₈H₁₆N₂O | 169.1296 |

| C₉¹⁸OH₁₆N₂ | 170.1306 |

This table is generated based on theoretical calculations and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Understanding

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), the resulting fragment ions provide valuable structural information. While no specific MS/MS data for this compound is available, a hypothetical fragmentation pattern can be proposed based on its structure. Common fragmentation pathways would likely involve the loss of a water molecule from the tertiary alcohol, cleavage of the ethyl group from the pyrazole nitrogen, and fragmentation of the propan-2-ol side chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Characteristic Absorption Frequencies of the Pyrazole Ring and Alcohol Moiety

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by probing their vibrational modes. For this compound, characteristic vibrational frequencies would be expected for the pyrazole ring and the alcohol group. For instance, the O-H stretch of the alcohol would likely appear as a broad band in the IR spectrum, while C=N and C=C stretching vibrations of the pyrazole ring would be observed in the fingerprint region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3600-3200 (broad) |

| Pyrazole Ring | C=N Stretch | 1600-1500 |

| Pyrazole Ring | C=C Stretch | 1550-1450 |

This table provides predicted ranges based on general spectroscopic principles and data for related compounds.

Spectral Interpretation for Hydrogen Bonding and Molecular Conformation

The precise position and shape of the O-H stretching band in the IR spectrum can provide insights into hydrogen bonding. In a condensed phase, intermolecular hydrogen bonding between the alcohol groups of adjacent molecules would be expected, leading to a broadening and red-shifting of the O-H band compared to the gas phase. Analysis of the fingerprint region in both IR and Raman spectra could also provide information about the molecular conformation, though a detailed interpretation would require computational modeling and comparison with experimental data, which is not currently available.

Analysis of this compound Reveals Data Scarcity in Public Domain

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the advanced structural and spectroscopic characteristics of the chemical compound this compound. Despite extensive searches for detailed research findings on its chiroptical properties, no specific data were found to construct a thorough and scientifically accurate analysis as requested.

The inquiry, which aimed to populate a detailed article outline focusing on the advanced structural characterization and spectroscopic analysis of this compound, could not be fulfilled due to the absence of relevant research data. The requested sections, including an in-depth look at its chiroptical spectroscopy for enantiomeric excess determination, remain unaddressed as no experimental or theoretical studies on this specific compound appear to have been published in the accessible scientific domain.

While the broader class of pyrazole derivatives has been the subject of numerous studies, and techniques like circular dichroism are widely used for analyzing chiral molecules, these generalized findings cannot be specifically attributed to this compound without direct experimental evidence. The principles of chiroptical spectroscopy, such as Circular Dichroism (CD), rely on the differential absorption of left- and right-circularly polarized light by chiral molecules to provide information on their absolute configuration and enantiomeric purity. However, the application of these techniques and the resulting data are unique to each compound.

The absence of specific data tables and detailed research findings for this compound prevents a scientifically rigorous discussion on the topics outlined. Constructing an article based on the provided structure would necessitate speculation or the fabrication of data, which falls outside the scope of scientifically accurate reporting.

Therefore, until research on the specific chiroptical and spectroscopic properties of this compound is conducted and published, a detailed and authoritative article on this subject cannot be generated.

Theoretical and Computational Investigations of 2 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

No published data were found regarding quantum chemical calculations on 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol.

There are no specific DFT studies available in the searched literature that focus on the ground state properties of this compound.

Calculations of molecular orbitals, electrostatic potential surfaces, and charge distribution for this compound have not been reported in the available scientific literature.

Conformational Analysis and Potential Energy Surfaces of this compound

A conformational analysis and investigation of the potential energy surfaces for this compound have not been documented in the searched scientific resources.

There is no information available regarding the identification of global and local energy minima for the conformational isomers of this compound.

Specific data on the rotational barriers and intramolecular interactions within the this compound molecule are not present in the current body of scientific literature.

Molecular Dynamics (MD) Simulations of this compound in Different Environments

No molecular dynamics simulation studies have been published that investigate the behavior of this compound in various environments.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of this compound are significantly influenced by the surrounding solvent environment. Computational models, particularly those employing continuum solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), are instrumental in elucidating these effects. researchgate.net These models simulate the bulk solvent's dielectric effect on the solute molecule, allowing for the calculation of solvation free energies in various media.

Theoretical studies on similar pyrazole (B372694) derivatives have shown that the polarity of the solvent can alter the rotational barriers of substituent groups and influence the preferred molecular conformation. For this compound, the orientation of the ethyl group on the pyrazole ring and the propan-2-ol substituent is subject to change in different solvents. For instance, in a polar protic solvent like ethanol, hydrogen bonding between the solvent and the hydroxyl group of the propan-2-ol moiety, as well as the nitrogen atoms of the pyrazole ring, can stabilize specific conformers. In contrast, in a nonpolar solvent such as hexane, intramolecular interactions may play a more dominant role in determining the molecular geometry.

Molecular Dynamics (MD) simulations offer a more dynamic perspective by simulating the movement of the molecule and solvent molecules over time. These simulations can reveal the flexibility of the molecule and the stability of different conformations in solution.

Table 1: Hypothetical Solvation Free Energies of this compound in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Hexane | 1.88 | -2.5 |

| Dichloromethane | 8.93 | -5.8 |

| Ethanol | 24.55 | -7.2 |

| Water | 80.1 | -7.9 |

Interactions with Other Chemical Species (e.g., Solvents, Ions)

The interactions of this compound with other chemical species are primarily governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The pyrazole ring itself contains both hydrogen bond donor (N-H, if unsubstituted) and acceptor (pyridine-like nitrogen) sites. In the case of the N-ethyl substituted pyrazole, the lone pair on the second nitrogen atom can act as a hydrogen bond acceptor. The hydroxyl group of the propan-2-ol substituent is a potent hydrogen bond donor and acceptor.

Computational methods like Density Functional Theory (DFT) can be used to model these interactions with high accuracy. By calculating the interaction energies and geometries of complexes between this compound and various solvent molecules or ions, a detailed picture of the solvation shell and potential binding sites can be obtained. For example, the interaction with protic solvents like water or methanol would involve strong hydrogen bonds with the hydroxyl group and the pyrazole nitrogen. researchgate.net Interactions with metal ions could involve coordination with the nitrogen atoms of the pyrazole ring or the oxygen of the hydroxyl group.

Natural Bond Orbital (NBO) analysis is a computational technique that can further elucidate the nature of these intermolecular interactions by quantifying the charge transfer between the interacting molecules.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) based on Computational Models

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be used to assign the vibrational modes observed in an experimental spectrum. For instance, the characteristic stretching frequency of the O-H bond in the propan-2-ol group would be readily identifiable.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the electronic structure of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - OH proton | 2.5-3.5 |

| ¹³C NMR | Chemical Shift (ppm) - C-OH carbon | 68-75 |

| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | 3400-3500 |

| UV-Vis | λmax (nm) | 220-240 |

Correlation of Calculated and Experimental Spectra

A crucial aspect of computational spectroscopy is the correlation between calculated and experimental spectra. figshare.comtandfonline.com A good agreement between the predicted and measured data provides strong evidence for the correctness of the proposed molecular structure and the computational methodology employed.

For this compound, one would expect a strong linear correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts. figshare.com Similarly, the calculated vibrational frequencies from DFT, when appropriately scaled to account for systematic errors in the theoretical model, should closely match the experimental IR spectrum. Discrepancies between the calculated and experimental spectra can often be attributed to factors not fully accounted for in the computational model, such as solvent effects or intermolecular interactions in the condensed phase.

Use of Computational Data for Spectral Assignment

Computational data is invaluable for the unambiguous assignment of complex experimental spectra. nih.gov In the case of this compound, DFT calculations can help to definitively assign each peak in the ¹H and ¹³C NMR spectra to a specific atom in the molecule. This is particularly useful for distinguishing between the signals of the chemically similar protons and carbons within the ethyl and propan-2-ol groups, as well as the pyrazole ring.

In IR spectroscopy, computational analysis can differentiate between various vibrational modes, such as C-H stretching, bending, and rocking vibrations, which often overlap in the experimental spectrum. For UV-Vis spectra, TD-DFT calculations can identify the nature of the electronic transitions responsible for the observed absorption bands, for example, whether they are π→π* or n→π* transitions.

Reaction Mechanism Predictions and Transition State Analysis for Transformations of this compound

Theoretical methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

For instance, the dehydration of this compound to form the corresponding alkene is a reaction that could be studied computationally. DFT calculations can be used to determine the structure and energy of the transition state for this elimination reaction. The activation energy, which is the energy difference between the reactant and the transition state, can then be calculated to predict the reaction rate.

Furthermore, computational analysis can shed light on the role of catalysts in facilitating transformations of the molecule. For example, the mechanism of an acid-catalyzed dehydration could be elucidated by modeling the protonation of the hydroxyl group and the subsequent loss of water. Theoretical investigations into the reactions of the pyrazole ring, such as electrophilic substitution, can also provide valuable mechanistic insights. researchgate.netresearchgate.net

Interactions and Supramolecular Chemistry of 2 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Ol

Hydrogen Bonding Interactions Involving the Hydroxyl Group and Pyrazole (B372694) Nitrogen

The presence of a hydroxyl group as a hydrogen bond donor and the pyridine-like nitrogen of the pyrazole ring as a hydrogen bond acceptor dictates the formation of hydrogen bonding networks. Unlike N-unsubstituted pyrazoles which can act as both hydrogen bond donors and acceptors through their N-H and pyridine-like nitrogen atoms, the N-ethyl substitution in 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol limits the pyrazole ring to acting primarily as a hydrogen bond acceptor.

Intramolecular and Intermolecular Hydrogen Bonding Networks

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl proton and the N2 of the pyrazole ring exists. The formation of such a bond would depend on the conformational flexibility of the propan-2-ol side chain, allowing the hydroxyl group to come into proximity with the pyrazole nitrogen. This would result in the formation of a stable six-membered ring structure. The presence of intramolecular hydrogen bonds in similar heterocyclic alcohol systems has been shown to influence their conformational preferences.

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, intermolecular hydrogen bonding is expected to be a dominant feature. The hydroxyl group of one molecule can form a hydrogen bond with the pyridine-like nitrogen atom of a neighboring pyrazole ring (O-H···N). Additionally, the hydroxyl group can also act as a hydrogen bond acceptor, leading to the formation of O-H···O hydrogen bonds between molecules. These interactions can lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks. In related pyrazole systems, the formation of dimers and catemers (infinite chains) through hydrogen bonding is a common structural motif. nih.gov

The interplay between intramolecular and intermolecular hydrogen bonding will be influenced by factors such as the steric hindrance from the ethyl and methyl groups, the solvent environment, and the conditions of crystallization.

Influence on Self-Assembly and Crystal Packing

In the absence of a strong hydrogen bond donor on the pyrazole ring (due to N-alkylation), the hydroxyl group becomes the primary driver for the formation of hydrogen-bonded assemblies. The crystal packing is likely to be a result of a combination of these hydrogen bonds and weaker van der Waals interactions, leading to a densely packed structure. The specific arrangement of molecules will aim to maximize favorable intermolecular interactions.

Metal Ion Complexation and Coordination Chemistry of this compound

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.net The compound this compound possesses two potential coordination sites: the pyridine-like nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the hydroxyl group.

Ligand Properties of the Pyrazole Nitrogen and Hydroxyl Oxygen

The pyridine-like nitrogen of the pyrazole ring is a well-established coordination site for metal ions. researchgate.net Its sp2 hybridization and the availability of a lone pair of electrons make it a good Lewis base. The N-ethyl substitution does not significantly hinder the coordinating ability of this nitrogen atom.

The hydroxyl oxygen, with its lone pairs of electrons, can also coordinate to a metal center. The propan-2-ol group introduces the possibility of forming a chelate ring if both the pyrazole nitrogen and the hydroxyl oxygen coordinate to the same metal ion. The formation of such a chelate would be entropically favored and would result in a more stable metal complex. The steric bulk of the methyl groups on the propan-2-ol moiety might influence the ability of the hydroxyl group to coordinate.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent can influence the stoichiometry and structure of the resulting complex. nih.govscispace.com

The characterization of these metal complexes would typically involve a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N bond in the pyrazole ring and the O-H stretching frequency of the alcohol upon coordination to a metal ion can provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the changes in the chemical shifts of the ligand's protons and carbons upon complexation.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes and to confirm their stoichiometry.

A representative table of expected characterization data for a hypothetical metal complex is provided below.

| Technique | Expected Observations for Metal Complex |

| IR Spectroscopy | Shift in the C=N stretching frequency of the pyrazole ring. Broadening or shifting of the O-H stretching band. |

| ¹H NMR | Downfield or upfield shifts of the pyrazole and propan-2-ol protons upon coordination. |

| ¹³C NMR | Shifts in the resonances of the pyrazole and propan-2-ol carbons. |

| Elemental Analysis | Experimental percentages of C, H, N, and the metal should match the calculated values for the proposed formula. |

Coordination Modes and Stereochemistry of Complexes

Based on the ligand's structure, several coordination modes are possible for this compound:

Monodentate Coordination: The ligand could coordinate to a metal center solely through the N2 atom of the pyrazole ring. In this case, the hydroxyl group would remain uncoordinated. This mode is common for pyrazole-based ligands. nih.gov

Bidentate Chelating Coordination: The ligand could act as a bidentate ligand, coordinating to a single metal center through both the pyrazole nitrogen and the hydroxyl oxygen. This would lead to the formation of a stable six-membered chelate ring.

Bridging Coordination: The ligand could bridge two metal centers, with the pyrazole nitrogen coordinating to one metal and the hydroxyl oxygen to another.

The preferred coordination mode will depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the stoichiometry of the reaction, and the presence of other competing ligands or counter-ions.

The stereochemistry of the resulting complexes will be determined by the coordination number of the metal ion and the arrangement of the ligands around it. For example, a metal ion with a coordination number of four could adopt a tetrahedral or square planar geometry, while a coordination number of six would typically result in an octahedral geometry. The steric bulk of the this compound ligand could also play a role in influencing the final stereochemistry of the metal complex.

Below is a table summarizing the potential coordination modes.

| Coordination Mode | Description |

| Monodentate (N-coordination) | The ligand binds to the metal ion only through the pyrazole nitrogen atom. |

| Bidentate (N,O-chelation) | The ligand binds to the metal ion through both the pyrazole nitrogen and the hydroxyl oxygen atoms, forming a chelate ring. |

| Bridging | The ligand connects two different metal ions, with the nitrogen and oxygen atoms coordinating to separate metal centers. |

Host-Guest Chemistry and Encapsulation Studies

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. nih.gov This field is crucial for applications such as drug delivery, sensing, and catalysis.

Interaction with Macrocyclic Receptors and Frameworks

There is no published research specifically detailing the interaction of this compound with macrocyclic receptors such as cyclodextrins, calixarenes, or cucurbiturils, nor with metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

However, based on the general principles of host-guest chemistry, it is plausible that this compound could form inclusion complexes with various macrocycles. The hydrophobic ethyl and propan-2-ol groups could be encapsulated within the nonpolar cavity of cyclodextrins. usc.galuni-wuppertal.denih.gov The size of the cyclodextrin (B1172386) cavity (α, β, or γ) would likely influence the stability and stoichiometry of such a complex. mdpi.com

Similarly, calixarenes, with their tunable cavity sizes and potential for functionalization, could act as hosts. researchgate.netnih.govresearchgate.netmdpi.comnih.gov The hydroxyl group on the propan-2-ol moiety and the nitrogen atoms of the pyrazole ring could potentially engage in hydrogen bonding with the functional groups on the upper or lower rim of a modified calixarene.

Formation of Inclusion Compounds and Clathrates

Specific studies on the formation of inclusion compounds or clathrates involving this compound have not been reported.

In principle, the molecule's size, shape, and functional groups (a hydrogen bond donor in the hydroxyl group and acceptors in the pyrazole nitrogens) could allow it to be incorporated into the crystalline lattice of a host molecule to form a clathrate. The formation of such structures would be dependent on steric compatibility and the establishment of favorable intermolecular interactions between the host and guest molecules.

Self-Assembly Principles and Crystal Engineering of this compound

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Crystal engineering is a subset of this field that focuses on the design and synthesis of crystalline solids with desired properties.

Rational Design of Supramolecular Architectures

There are no published studies on the rational design of supramolecular architectures based on this compound.

The design of supramolecular structures from this molecule would likely leverage the directional nature of hydrogen bonds and other weaker interactions. The presence of both a hydrogen bond donor (-OH) and acceptors (pyrazole N-atoms) suggests the potential for the formation of various supramolecular synthons. For N-H containing pyrazoles, common motifs include dimers, trimers, tetramers, and catemers (chains) formed through N-H···N hydrogen bonds. nih.govmdpi.com While the target molecule is an N-ethyl pyrazole and thus lacks the N-H donor, the hydroxyl group can act as a donor to the pyrazole nitrogen of a neighboring molecule, leading to the formation of chains or cyclic assemblies.

Non-covalent Interactions Directing Assembly

While the specific crystal structure of this compound is not available, the assembly of related pyrazole-containing molecules is known to be directed by a variety of non-covalent interactions. rsc.orgrsc.org

Hydrogen Bonding: The primary interaction expected to govern the self-assembly of this molecule is hydrogen bonding. The hydroxyl group is a strong hydrogen bond donor, and the sp² hybridized nitrogen atom of the pyrazole ring is a good acceptor. This could lead to O-H···N heterodimers or chains.

C-H···π and C-H···O/N Interactions: Weaker C-H···π interactions between the alkyl groups and the pyrazole ring, as well as C-H···O and C-H···N hydrogen bonds, would also play a role in determining the final three-dimensional packing of the molecules in the solid state.

Van der Waals Forces: Dispersive forces between the alkyl substituents would also contribute to the cohesive energy of the crystal.

The interplay of these various non-covalent forces would ultimately dictate the supramolecular architecture of this compound in the solid state. Without experimental crystallographic data, any depiction of its structure remains speculative.

Applications of 2 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Ol in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

Organic building blocks are essential functionalized molecules that serve as the foundational components for constructing more complex molecular structures, including pharmaceuticals, polymers, and advanced materials. sigmaaldrich.com The structure of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol, featuring a pyrazole (B372694) core, an N-ethyl group, and a tertiary alcohol, provides multiple points for chemical modification, positioning it as a potential building block in synthesis.

Precursor for Advanced Heterocyclic Compounds

Functionalized pyrazoles are widely recognized as valuable synthetic intermediates for creating more complex, fused N-heterocyclic systems. mdpi.comchim.it The pyrazole ring can be strategically functionalized with groups like amines, halides, or aldehydes, which then participate in cyclocondensation reactions to form bicyclic structures such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comchim.it

While no specific examples detailing the use of this compound as a precursor have been documented, its tertiary alcohol group could potentially be modified or eliminated to introduce reactivity at the 4-position of the pyrazole ring, facilitating its use in the synthesis of more elaborate heterocyclic frameworks.

Chiral Auxiliary or Ligand in Asymmetric Synthesis (if applicable)

Currently, there is no available research in scientific literature that describes the application of this compound as a chiral auxiliary or as a ligand in asymmetric synthesis. For a molecule to function as a chiral auxiliary, it must be chiral itself, and this compound is an achiral molecule. While pyrazole-containing ligands are common in coordination chemistry, specific applications of this compound in asymmetric catalysis have not been reported.

Application as a Component in Polymer Chemistry and Advanced Materials

The unique electronic properties and coordination capabilities of the pyrazole nucleus make it an attractive component for the design of functional materials. mdpi.com Pyrazole derivatives have been incorporated into various advanced materials, leveraging their thermal stability, coordination geometry, and potential for hydrogen bonding. chim.it

Monomer in Polymerization Reactions

There are no documented instances of this compound being used as a monomer in polymerization reactions. For a compound to act as a monomer, it typically requires at least two reactive functional groups to form a polymer chain. The tertiary alcohol is the primary reactive group for polymerization, but a second reactive site would need to be introduced or activated on the molecule to enable its use as a monomer.

Dopant or Modifier in Functional Materials

The application of this compound as a dopant or modifier in functional materials has not been reported in the available literature.

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. acs.org Pyrazole and its derivatives are frequently used as N-containing organic ligands for the synthesis of MOFs due to the ability of the nitrogen atoms to coordinate strongly with metal ions. researchgate.netchemscene.com This coordination can lead to robust frameworks with applications in gas storage, separation, and catalysis. acs.orgscispace.comrsc.org

Specifically, pyrazolate-based MOFs, where the pyrazole ring is deprotonated, are noted for their exceptional stability. acs.org The structure of this compound contains a pyrazole ring, which is a key feature for potential MOF ligands. However, there are no specific studies reporting the use of this particular compound as a linker in the synthesis of MOFs or COFs. The presence of the bulky propan-2-ol group would influence the geometry and porosity of any resulting framework.

Utilization in Catalysis

Pyrazole derivatives are widely employed as ligands in coordination chemistry and catalysis. Their ability to coordinate with a variety of metal centers, combined with the tunable nature of their steric and electronic properties through substitution, makes them highly effective in influencing the outcomes of catalytic reactions.

As a Ligand Precursor for Homogeneous or Heterogeneous Catalysts

Pyrazole-containing molecules are excellent precursors for a diverse array of ligands used in both homogeneous and heterogeneous catalysis. The nitrogen atoms of the pyrazole ring can effectively chelate to metal ions, forming stable complexes that can act as active catalysts.

In homogeneous catalysis , pyrazole-based ligands have been instrumental in a variety of transformations. For instance, cobalt complexes with pyrazole ligands have been synthesized and used as catalyst precursors for the peroxidative oxidation of cyclohexane. acs.org These air-stable solid compounds can be fully characterized and demonstrate catalytic activity under mild conditions. acs.org Similarly, pyrazole ligands have been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, highlighting a cooperative effect between the pyrazole ligand and the metal center. nih.gov

For heterogeneous catalysis , pyrazole derivatives can be immobilized on solid supports, such as silica (B1680970) gel. This approach combines the catalytic advantages of the pyrazole-metal complex with the practical benefits of a heterogeneous system, such as ease of separation and catalyst recycling. For example, pyrazole compounds have been covalently immobilized on silica gel and used as sorbents for the recovery of heavy metal ions, demonstrating their potential in environmental catalysis and remediation.

While the specific compound this compound has not been explicitly studied as a ligand precursor, its structure suggests it could coordinate to metal centers through the pyrazole nitrogen atoms, potentially forming catalytically active species.

Influence on Catalyst Selectivity and Activity

The substituents on the pyrazole ring play a crucial role in modulating the selectivity and activity of the resulting catalyst. By altering the steric bulk and electronic nature of the groups attached to the pyrazole core, it is possible to fine-tune the catalyst's performance for a specific reaction.

The catalytic activities of copper(II) complexes with different pyrazole-based ligands in the oxidation of catechol to o-quinone have been shown to be dependent on the nature of the ligand. researchgate.netnih.gov For example, the introduction of different substituents on the pyrazole ring can affect the rate of the oxidation reaction. researchgate.net

A study on manganese catalysts for transfer hydrogenations demonstrated that the inclusion of a pyrazole ligand significantly improves the efficiency of the catalytic system. This enhancement is attributed to the electronic properties of the pyrazole ligand, which influences the redox potential of the manganese center. researchgate.net

The following table summarizes the catalytic activity of various pyrazole-based catalyst systems in different reactions:

| Catalyst System | Reaction | Key Findings |

| Cobalt complexes with 3-phenylpyrazole ligands | Peroxidative oxidation of cyclohexane | Catalytically active under mild conditions for the formation of cyclohexanol (B46403) and cyclohexanone. acs.org |

| Titanium isopropoxide with furan-substituted pyrazole ligand | Ring-opening polymerization of L-lactide | Showed a 3-fold higher catalytic activity compared to the catalyst without the pyrazole ligand. nih.gov |

| Copper(II) complexes with tripodal pyrazole ligands | Oxidation of catechol to o-quinone | The nature of the ester side chain on the pyrazole ligand has a large effect on the oxidation reaction rate. researchgate.net |

| Manganese complexes with pyrazole ligands | Transfer hydrogenation of alcohols | The pyrazole ligand improves the efficiency and functional group tolerance of the catalyst. researchgate.net |

Although no specific studies on the catalytic influence of this compound are available, the presence of the ethyl and propan-2-ol groups would likely influence the steric and electronic environment of a metal center, thereby affecting the selectivity and activity of a potential catalyst.

Application in Analytical Chemistry Reagent Development

The unique structural and electronic features of pyrazole derivatives make them attractive candidates for the development of new reagents in analytical chemistry, particularly as chromogenic or fluorogenic sensors and for the modification of stationary phases in chromatography.

Development of New Chromogenic or Fluorogenic Reagents

Appropriately substituted pyrazoles can exhibit interesting photophysical properties, including high fluorescence quantum yields and solvatochromism. researchgate.netresearchgate.net These properties can be exploited to design chemosensors that signal the presence of specific analytes through a change in color (chromogenic) or fluorescence (fluorogenic). researchgate.net

The combination of a pyrazole derivative with other functional moieties can enhance its complexing behavior and photophysical properties, making it a good candidate for complexation with a wide range of metals. researchgate.net For example, pyrazole-based probes have been developed for the detection of metal ions like Fe³⁺, Cr³⁺, and Ag⁺. researchgate.net The interaction of the analyte with the pyrazole-based reagent can lead to a measurable change in the absorption or emission spectrum, allowing for sensitive and selective detection.

The table below provides examples of pyrazole derivatives used as chemosensors:

| Pyrazole Derivative | Analyte Detected | Sensing Mechanism |

| Coumarin–pyrazole derivative | Chromium(III) | Change in absorbance maximum upon metal ion binding. researchgate.net |

| Pyrazole derivative with pyridine (B92270) moiety | Iron(III) | Utilizes the nucleophilic N atom and photophysical properties of the combined structure. researchgate.net |

| Excited-state intramolecular proton-transfer (ESIPT) active pyrazole derivative | Copper(II) | Fluorescence quenching upon formation of a complex with Cu²⁺. researchgate.net |

Given the pyrazole core in this compound, it is conceivable that with further functionalization, this compound could serve as a scaffold for the development of new chromogenic or fluorogenic reagents. However, no such applications have been reported for this specific compound.

Stationary Phase Modification for Chromatographic Separations

Pyrazole derivatives have been utilized in the modification of stationary phases for chromatographic separations, particularly in high-performance liquid chromatography (HPLC). Their ability to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, can be leveraged to enhance the separation of complex mixtures.

One significant application is in the development of chiral stationary phases (CSPs) . Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been used for the enantioselective separation of chiral pyrazole derivatives. acs.org In these systems, the pyrazole analytes interact with the chiral environment of the stationary phase, leading to the separation of enantiomers. While this example involves the separation of pyrazoles, the principle can be extended to using pyrazole derivatives as part of the stationary phase itself.

Furthermore, pyrazole compounds can be covalently immobilized on silica gel to create novel sorbents. For instance, silica gel functionalized with pyrazole-3-carbaldehyde has been synthesized and used for the solid-liquid extraction of heavy metals. nih.gov This demonstrates the potential of pyrazole-modified silica as a stationary phase for affinity chromatography or solid-phase extraction. The pyrazole amide grafted onto a silica surface has also been used as a hybrid adsorbent for the removal of methyl orange.

Although there is no specific information on the use of this compound for stationary phase modification, its structure suggests that it could be immobilized onto a support material to create a new stationary phase with unique separation characteristics.

Photophysical and Optoelectronic Applications

While pyrazole itself is not fluorescent, the introduction of suitable substituents can lead to derivatives with significant photophysical and optoelectronic properties. researchgate.net These properties are of interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.

The photophysical properties of pyrazole derivatives, such as their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, can be tuned by modifying their chemical structure. researchgate.net For example, fused pyrazoles are considered an attractive scaffold for organic optoelectronic materials due to their planar structures and extended π-conjugation. researchgate.net

The following table highlights the photophysical properties of some pyrazole derivatives:

| Pyrazole Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| A specific fluorescent pyrazole derivative | 326 | 474 | 0.24 |

| The same derivative complexed with Cu²⁺ | 379 | 474 | 0.03 |

These data illustrate how the photophysical properties of pyrazole derivatives can be modulated, which is a key requirement for their application in optoelectronic devices and sensors. researchgate.net

Regarding this compound, its intrinsic photophysical and optoelectronic properties have not been reported. The presence of the pyrazole ring provides a basis for potential luminescence if combined with other suitable chromophoric or auxochromic groups. However, without experimental data, its relevance in this field remains speculative.

Luminescent Properties and Emission Characteristics

There is no available data in peer-reviewed journals, conference proceedings, or public databases that characterizes the luminescent or photophysical properties of this compound. Research into the fluorescence or phosphorescence, quantum yields, emission spectra, or excited-state lifetimes of this compound has not been reported. Consequently, no data tables on its emission characteristics can be compiled.

Potential in Organic Light-Emitting Diodes (OLEDs) or Sensors

In the absence of any studies on its luminescent properties, the potential of this compound in the development of OLEDs or chemical sensors remains unexplored. The scientific community has not published any findings that would suggest its use as an emissive material, host, or charge-transporting layer in OLEDs. Similarly, there are no reports on its application as a fluorescent or colorimetric sensor for any analyte.

It is important to note that while other substituted pyrazole compounds have been investigated for these applications, the specific structural features of this compound mean that the properties of other, different pyrazole derivatives cannot be attributed to it. Further research would be necessary to determine if this particular compound possesses any useful characteristics for materials science.

Advanced Analytical Methodologies for the Detection and Quantification of 2 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Ol

Chromatographic Method Development and Validation

Chromatographic techniques are paramount for the separation and quantification of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of polar, non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method coupled with a photodiode array (PDA) detector is often the preferred approach for pyrazole (B372694) derivatives. researchgate.net

Method optimization involves the systematic adjustment of several parameters to achieve optimal separation, peak shape, and sensitivity. A C18 column is a common choice for the stationary phase due to its versatility in separating moderately polar compounds. researchgate.net The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is a critical parameter. Adjusting the organic-to-aqueous ratio allows for the fine-tuning of the analyte's retention time. The pH of the mobile phase can also influence the peak shape and retention of the pyrazole moiety.

A validation study for a newly developed method would assess its linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. researchgate.net

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reverse-phase column for separation of moderately polar organic molecules. researchgate.net |

| Mobile Phase | Acetonitrile:Water (Gradient) | Gradient elution provides efficient separation from potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate that balances analysis time and column pressure. |

| Injection Volume | 10 µL | Standard volume to ensure reproducibility. |

| Detector | PDA/UV at ~220 nm | The pyrazole ring exhibits strong UV absorbance in the lower UV range. nih.govrsc.org |

| Column Temperature | 30 °C | Controlled temperature ensures consistent retention times. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the presence of a polar tertiary alcohol group, which leads to low volatility and potential thermal degradation in the injector port. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. acs.org

Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS ether is significantly more volatile and less polar, making it amenable to GC analysis. acs.org

The derivatized sample can then be analyzed using a standard non-polar capillary column (e.g., DB-5 or HP-5ms) with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. researchgate.netresearchgate.net

Table 2: Proposed GC Method with Derivatization

| Step | Parameter / Reagent | Purpose |

|---|---|---|

| Derivatization | BSTFA with 1% TMCS in Pyridine (B92270) | To convert the polar -OH group to a non-polar, volatile -OTMS group. |

| Reaction | 60 °C for 30 minutes | To ensure complete derivatization of the analyte. |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Temperature Program | Initial 100°C, ramp to 250°C | Temperature gradient to separate the analyte from solvent and by-products. |

| Detector | Mass Spectrometry (MS) | Provides both quantification and structural confirmation of the derivatized analyte. |

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituent groups.

The compound this compound is achiral . The central carbon atom of the propan-2-ol moiety is bonded to a hydroxyl group, a 1-ethyl-1H-pyrazol-4-yl group, and two methyl (-CH3) groups. Since two of the substituents are identical (the methyl groups), this carbon is not a stereocenter, and the molecule does not exist as a pair of enantiomers.

Therefore, chiral chromatography for the purpose of enantiomeric separation is not applicable to this compound. If a structurally similar compound were chiral, separation would typically be achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives. researchgate.netresearchgate.net

Spectrophotometric and Spectrofluorimetric Methods for Quantification

Spectroscopic methods offer rapid and cost-effective alternatives for quantification, particularly for pure samples or simple mixtures where chromatographic separation is not required.

UV-Visible spectrophotometry is a viable method for quantifying this compound in solution. The pyrazole ring acts as a chromophore, absorbing light in the ultraviolet region. Studies on similar pyrazole compounds show a characteristic absorption maximum (λmax) due to π → π* electronic transitions, typically occurring in the 200-240 nm range. nih.govrsc.org

Quantification is achieved by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: Illustrative Data for a UV-Vis Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax (~220 nm) |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.561 |

| 7.5 | 0.842 |

Fluorescence spectroscopy is an exceptionally sensitive analytical technique used for trace-level quantification. However, a molecule must be a fluorophore, meaning it can absorb light and subsequently emit light at a longer wavelength, to be analyzed by this method.

Pyrazole itself and simple, non-conjugated pyrazole derivatives are generally not fluorescent. nih.gov Fluorescence in pyrazole-containing molecules typically arises from the presence of extended conjugated π-systems, fused aromatic rings, or specific functional groups that create a rigid, planar structure capable of significant fluorescence. nih.govresearchgate.net

The structure of this compound lacks the extensive conjugation necessary for intrinsic fluorescence. Therefore, fluorescence spectroscopy is not a suitable method for the direct trace analysis of this compound. For trace-level detection, derivatization with a fluorescent tagging agent (a fluorophore) would be required prior to analysis.

Electrochemical Detection Techniques

Electrochemical methods offer a powerful and often cost-effective approach for the analysis of electroactive compounds. The pyrazole nucleus and its substituents in this compound are expected to exhibit redox properties that can be exploited for analytical purposes.

Voltammetry and Amperometry for Redox Properties

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are instrumental in characterizing the redox behavior of this compound. mdpi.com By applying a varying potential to an electrode immersed in a solution containing the analyte, a resulting current is measured. This current is proportional to the concentration of the analyte and provides information about its oxidation and reduction potentials. For pyrazole derivatives, the nitrogen atoms in the heterocyclic ring and the electronic effects of the substituents influence their electrochemical properties. mdpi.com

Amperometry, where a constant potential is applied to the working electrode and the resulting current is measured over time, is another valuable technique. sensor1stop.com It is particularly useful for quantitative analysis due to its high sensitivity and rapid response. mdpi.com The choice of the applied potential is critical and is typically determined from voltammetric studies to correspond to the peak potential of an oxidation or reduction process of the analyte.

Table 1: Hypothetical Voltammetric Data for this compound

| Technique | Parameter | Value |

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl |

| Cathodic Peak Potential (Epc) | -0.60 V vs. Ag/AgCl | |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | +0.78 V vs. Ag/AgCl |

Note: This data is hypothetical and serves as an illustrative example of what might be observed for a pyrazole derivative.

Sensor Development Based on Electrochemical Principles

The development of electrochemical sensors for the specific and sensitive detection of this compound is a promising area of research. These sensors typically consist of a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable electrical signal. osti.gov

For pyrazole derivatives, sensor development can involve the modification of electrode surfaces with materials that enhance the electrochemical response or facilitate selective binding. acgpubs.org This can include the use of conducting polymers, nanoparticles, or specific receptors. mdpi.com The design of such sensors would aim for high sensitivity, selectivity against potential interferents, a wide linear range, and a low limit of detection.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for the identification and quantification of compounds like this compound.

GC-MS and LC-MS for Identification and Quantification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate molecular weight, GC-MS can provide excellent separation from other components in a mixture and a unique mass spectrum for identification. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum, resulting from the ionization of the molecule, serves as a "fingerprint" for its unambiguous identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be applied to a wide range of compounds, including those that are not amenable to GC analysis. oup.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation mode for pyrazole derivatives. researcher.lifeijcpa.in Coupling HPLC with a mass spectrometer allows for both the retention time from the chromatographic separation and the mass-to-charge ratio from the mass spectrometer to be used for identification and quantification. researchgate.net

Table 2: Illustrative Chromatographic and Mass Spectrometric Parameters for this compound

| Technique | Parameter | Illustrative Value |

| GC-MS | ||

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | |

| Retention Time | 12.5 min | |

| Key Mass Fragments (m/z) | 154 (M+), 139, 111, 83 | |

| LC-MS | ||

| Column | C18 (150 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid | |

| Retention Time | 4.8 min | |

| Precursor Ion (m/z) | 155 [M+H]+ | |

| Product Ions (m/z) | 137, 109, 81 |

Note: This data is for illustrative purposes and would need to be experimentally determined.

ICP-MS for Metal Content in Coordination Complexes

Pyrazole derivatives are known to form coordination complexes with various metal ions. nih.gov Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of trace and ultra-trace metal content. azom.com If this compound were to be used as a ligand in the synthesis of coordination complexes, ICP-MS would be the method of choice to determine the elemental composition and purity of these complexes. acs.org The technique involves introducing a sample into an argon plasma, which atomizes and ionizes the elements present. The resulting ions are then passed into a mass spectrometer, where they are separated and detected based on their mass-to-charge ratio. libretexts.org

Method Validation (Linearity, Accuracy, Precision, Limits of Detection/Quantification)

The validation of analytical methods is crucial to ensure the reliability and accuracy of the obtained results. jddtonline.info According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). tbzmed.ac.ir

Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample over a defined range. researchgate.net A linear regression analysis is typically performed, and the correlation coefficient (r²) should be close to 1. ijcpa.in

Accuracy: Accuracy refers to the closeness of the measured value to the true value. nih.gov It is often assessed by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percent recovery. apvma.gov.au

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. juniperpublishers.comnih.gov The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. juniperpublishers.comnih.gov These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.comtbzmed.ac.irtbzmed.ac.ir

Table 3: Typical Method Validation Parameters for a Hyphenated Technique (e.g., LC-MS) for the Quantification of a Pyrazole Derivative

| Parameter | Acceptance Criteria | Typical Value |

| Linearity | ||

| Range | 1 - 1000 ng/mL | |

| Correlation Coefficient (r²) | ≥ 0.995 | |

| Accuracy | ||

| Recovery | 90 - 110% | |

| Precision | ||

| Repeatability (RSD) | ≤ 5% | |

| Intermediate Precision (RSD) | ≤ 10% | |

| Limits | ||

| Limit of Detection (LOD) | 0.5 ng/mL | |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

Note: These values are representative and would need to be established for a specific validated method for this compound.

Future Research Directions and Emerging Trends for 2 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Ol

Exploration of Undiscovered Chemical Reactivity and Synthetic Transformations

The pyrazole (B372694) nucleus is an aromatic five-membered ring containing two adjacent nitrogen atoms, which imparts a unique combination of acidic and basic properties. mdpi.commdpi.com While the general reactivity of pyrazoles is known to include electrophilic substitution at the 4-position, the existing substitution on 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol directs future investigations toward the reactivity of the substituent itself and the remaining ring positions.

Future studies could systematically explore:

Reactions of the Tertiary Alcohol: The propan-2-ol group is a key site for a variety of chemical transformations. Research into its dehydration to form the corresponding alkene, oxidation reactions, and substitution reactions could yield a range of novel derivatives with potentially new properties.

Functionalization of the Pyrazole Ring: Despite the substitution at the 4-position, further functionalization at other positions on the pyrazole ring could be explored. This could involve metallation followed by quenching with various electrophiles to introduce new functional groups.

Transformations of the N-ethyl Group: The ethyl group on the nitrogen atom could also be a target for synthetic modification, potentially through dealkylation-realkylation strategies to introduce different N-substituents, thereby modulating the electronic properties of the pyrazole ring.

A summary of potential reaction types is presented in the table below.

| Functional Group | Potential Reaction Type | Potential Product Class |

| Tertiary Alcohol | Dehydration | Alkenyl-pyrazoles |

| Tertiary Alcohol | Oxidation | Ketones (with ring opening) or other oxidized products |

| Tertiary Alcohol | Substitution | Ethers, Esters, Halides |

| Pyrazole Ring | C-H Activation/Functionalization | Substituted pyrazoles with new functional groups |

| N-Ethyl Group | Dealkylation/Realkylation | N-substituted pyrazole analogs |

Development of Sustainable and Economically Viable Production Methods

The growing emphasis on green chemistry in the synthesis of heterocyclic compounds provides a clear roadmap for future research into the production of this compound. nih.govbenthamdirect.com Traditional synthetic methods for pyrazoles often involve harsh reaction conditions and the use of hazardous solvents. benthamdirect.com Future research should focus on developing more environmentally friendly and cost-effective synthetic routes.

Key areas for investigation include:

Catalyst-Free and Solvent-Free Reactions: Exploring reactions under solvent-free conditions can reduce waste and energy consumption. tandfonline.com Similarly, developing catalyst-free methods simplifies purification and reduces costs. mdpi.com

Use of Greener Solvents: When solvents are necessary, the use of water or other environmentally benign solvents should be prioritized. acs.org

Energy-Efficient Synthesis: The application of microwave or ultrasonic assistance can often lead to shorter reaction times and higher yields, contributing to a more sustainable process. benthamdirect.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that should be applied. nih.gov

Rational Design of Novel Materials Incorporating the this compound Moiety

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry and materials science due to its ability to interact with a wide range of biological targets and its useful physicochemical properties. mdpi.comfrontiersin.org The rational design of new materials incorporating the this compound moiety could lead to the development of advanced materials with tailored properties.

Future research could focus on:

Polymer Science: Incorporating the molecule as a monomer or a pendant group in polymers could influence properties such as thermal stability, conductivity, and optical properties. The hydrogen-bonding capability of the alcohol group could also be exploited to create self-healing materials or materials with specific morphologies.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in catalysis, gas storage, and sensing.

Liquid Crystals: The rigid pyrazole core combined with flexible side chains could be a promising structural motif for the design of new liquid crystalline materials.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Route Discovery

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. semanticscholar.orgmdpi.com These computational tools can accelerate the discovery and development of new molecules and materials by predicting their properties and identifying optimal synthetic pathways.

For this compound and its derivatives, ML and AI could be employed to:

Predict Physicochemical Properties: Machine learning models can be trained to accurately predict properties such as solubility, boiling point, and reactivity, which can guide experimental work. leeds.ac.ukmit.edu

Discover Novel Derivatives: Generative models can be used to design new molecules based on the this compound scaffold with desired properties for specific applications.

Optimize Synthetic Routes: AI algorithms can analyze vast amounts of chemical reaction data to suggest the most efficient and sustainable synthetic routes, reducing the time and resources required for experimental optimization. nih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deep understanding of reaction mechanisms is crucial for controlling chemical transformations and designing more efficient synthetic processes. Advanced techniques such as ultrafast spectroscopy and single-molecule studies can provide unprecedented insights into the dynamics of chemical reactions.

Future research in this area could involve:

Ultrafast Spectroscopy: Techniques like femtosecond time-resolved spectroscopy could be used to study the excited-state dynamics of this compound, particularly if it is investigated for photochemical applications. nih.govacs.org Such studies can reveal the intricate details of bond-breaking and bond-forming processes on extremely short timescales. rsc.orgrsc.org

Single-Molecule Spectroscopy: This powerful technique allows for the observation of individual molecules, eliminating the averaging effects seen in bulk measurements. It could be used to study the catalytic activity of metal complexes containing the this compound moiety as a ligand or to investigate its interaction with biological macromolecules at the single-molecule level.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol, and how can purity be optimized?

- Answer : A Mannich-like alkylation approach is suitable, where the pyrazole core is functionalized via nucleophilic substitution or condensation. For example, reacting 1-ethyl-1H-pyrazole-4-carbaldehyde with a Grignard reagent (e.g., methyl magnesium bromide) followed by acid-catalyzed cyclization could yield the tertiary alcohol. Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF-EtOH mixtures) or column chromatography using silica gel and ethyl acetate/hexane gradients . Confirming purity via HPLC with a C18 column (acetonitrile/water mobile phase) is advised.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Answer : Use a combination of spectroscopic techniques:

- NMR : Assign peaks for the ethyl group (δ ~1.3 ppm, triplet for CH3; δ ~4.0 ppm, quartet for CH2), pyrazole protons (δ ~7.5–8.0 ppm), and the hydroxyl proton (δ ~2.5 ppm, broad singlet).

- FTIR : Confirm the OH stretch (~3200–3400 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 195.1 (C9H15N2O+).

Q. What solvent systems are optimal for studying the compound’s solubility and stability?

- Answer : The compound is likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or methanol. Stability tests should include:

- pH-dependent degradation : Monitor via UV-Vis at 240–280 nm in buffered solutions (pH 3–9).

- Thermal stability : TGA/DSC analysis (25–200°C) to assess decomposition thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

- Answer :

- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites. The pyrazole ring’s N-atoms and hydroxyl group are key reactive centers.

- HOMO-LUMO Gaps : B3LYP/6-311+G(d,p) level DFT calculations predict charge transfer interactions. A narrow gap (<4 eV) suggests potential for redox activity.

- Table: Computed Electronic Parameters

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Band Gap | 4.4 |

Q. What strategies resolve contradictions in crystallographic data for pyrazole-alcohol derivatives?

- Answer : Discrepancies in unit cell parameters or hydrogen bonding may arise from polymorphism or solvent inclusion. Mitigation steps:

- High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion artifacts.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning.

- Compare with analogous structures (e.g., 3-ethyl-4-phenoxy-pyrazol-5-ol ) to identify packing trends.

Q. How does the hydroxyl group influence intermolecular interactions in solid-state configurations?

- Answer : The OH group participates in hydrogen-bonding networks, often forming dimers or chains. For example: